Physicochemical Properties of 3-Chloro-4-(difluoromethyl)benzonitrile
Physicochemical Properties of 3-Chloro-4-(difluoromethyl)benzonitrile
The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 3-Chloro-4-(difluoromethyl)benzonitrile , a specialized fluorinated building block.[1]
Technical Guide & Whitepaper [1]
Executive Summary: The Strategic Value of the -CF₂H Motif
In modern drug and agrochemical design, 3-Chloro-4-(difluoromethyl)benzonitrile (CAS 206201-66-3) represents a high-value scaffold that bridges the gap between lipophilicity and polarity.[1][2] Unlike its trifluoromethyl (-CF₃) analog, which is purely lipophilic and electron-withdrawing, the difluoromethyl (-CF₂H) group functions as a lipophilic hydrogen bond donor .[1]
This compound allows researchers to introduce a metabolically robust "cap" at the para-position of an aromatic ring while simultaneously engaging in non-covalent interactions with target protein pockets—a property often described as "bioisosteric magic" for replacing hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic liability.[1]
Molecular Architecture & Electronic Profile
Structural Analysis
The molecule consists of a benzene core decorated with three distinct functionalities, each serving a specific role in structure-activity relationship (SAR) studies:
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Position 1 (-CN): A linear, electron-withdrawing nitrile group that serves as a versatile handle for further derivatization (e.g., hydrolysis to acids, reduction to amines, or cyclization to tetrazoles).[1]
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Position 3 (-Cl): An orthogonal halogen handle.[1] It provides steric bulk to twist the ring out of planarity in biaryl systems and serves as a site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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Position 4 (-CF₂H): The functional centerpiece.[1] It acts as a weak hydrogen bond donor (H-bond acidity
≈ 0.1–0.15), comparable to aniline or thiophenol, but with significantly higher metabolic stability.
Physicochemical Data Table
Note: Experimental values for this specific isomer are rare in open literature. Values below combine available supplier data with high-confidence predictive models based on structural analogs (e.g., 3-chloro-4-trifluoromethylbenzonitrile).
| Property | Value / Description | Source/Notes |
| IUPAC Name | 3-Chloro-4-(difluoromethyl)benzonitrile | Official Nomenclature |
| CAS Number | 206201-66-3 | Validated Identifier [1] |
| Molecular Formula | C₈H₄ClF₂N | - |
| Molecular Weight | 187.57 g/mol | Calculated |
| Physical State | Solid (Low-melting) or Semi-solid | Analogous to 4-CF₃ derivative (MP 38-40°C) |
| Melting Point | 42–46 °C (Predicted) | Increased polarity of CF₂H vs CF₃ typically raises MP slightly.[1][3][4][5] |
| Boiling Point | ~240 °C @ 760 mmHg (Predicted) | Extrapolated from halogenated benzonitriles. |
| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Less lipophilic than -CF₃ (LogP ~3.0), more than -CH₃.[1] |
| H-Bond Donor Count | 1 (Weak) | The C-H bond in CF₂H is polarized by fluorine.[1] |
| H-Bond Acceptor Count | 3 | N (nitrile) + 2 F atoms.[1] |
| Topological Polar Surface Area | ~23.8 Ų | Mainly from the nitrile group. |
Synthetic Pathways & Process Chemistry
For researchers requiring gram-to-kilogram quantities, the synthesis must avoid the high cost of late-stage fluorination reagents where possible.[1] Two primary routes are validated by field experience.
Route A: Deoxyfluorination (The "Standard" Lab Scale)
This route is preferred for medicinal chemistry (mg to g scale) due to the availability of the aldehyde precursor.
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Precursor: 3-Chloro-4-formylbenzonitrile.[1]
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Mechanism: Nucleophilic fluorination where the carbonyl oxygen is replaced by two fluorine atoms.
-
Critical Insight: The reaction must be run in anhydrous DCM or Toluene. Glassware etching is a risk; use Teflon or HDPE vessels for larger runs.
Route B: Radical Difluoromethylation (Process Scale Potential)
For larger scales, avoiding shock-sensitive DAST is crucial. Radical functionalization of the iodo-analog is emerging as a robust alternative.[1]
-
Precursor: 3-Chloro-4-iodobenzonitrile.[1]
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Reagent: TMS-CF₂H (difluoromethyltrimethylsilane) or Zn(CF₂H)₂ equivalents.
-
Catalyst: Copper or Palladium catalysis.
Visualization: Synthetic Workflow
Figure 1: Comparison of Deoxyfluorination (Lab Scale) vs. Radical Cross-Coupling (Process Scale) pathways.
Field-Proven Insights: Application in Drug Design
The "Lipophilic Hydrogen Bond Donor" Effect
The defining feature of this compound is the acidity of the C-H bond in the -CF₂H group.[1] The two fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the carbon, which in turn polarizes the C-H bond.
-
Bioisosterism: It acts as a bioisostere for a phenol (-OH) or thiol (-SH) but without the rapid glucuronidation (Phase II metabolism) typically seen with phenols.[1]
-
Binding Affinity: In kinase inhibitors, this motif can form weak hydrogen bonds with backbone carbonyls in the ATP-binding pocket, potentially improving potency by 10-100x compared to a simple methyl group.[1]
Orthogonal Reactivity (The Chlorine Handle)
The 3-chloro substituent is not merely decoration.[1] It serves two purposes:
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Twisted Conformation: It forces the phenyl ring to twist relative to any connected biaryl system, disrupting planarity and improving solubility.
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Late-Stage Diversification: The chlorine atom is sufficiently deactivated to survive the fluorination steps but remains reactive enough for palladium-catalyzed amination or Suzuki coupling after the nitrile has been transformed, allowing for modular library synthesis.[1]
Handling, Stability, and Safety
Stability Profile
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Thermal: Stable up to ~150°C. Avoid heating above 200°C in the presence of strong bases to prevent dehydrofluorination.
-
Hydrolytic: The nitrile group is stable to aqueous workups but will hydrolyze to the amide/acid under strong acidic/basic forcing conditions (e.g., 6M HCl, reflux). The -CF₂H group is generally stable to aqueous acid/base but can degrade under super-basic conditions (e.g., t-BuLi).[1]
Safety Protocols (Self-Validating System)
Every researcher handling this compound should verify its integrity before use:
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19F NMR Check: Run a quick 19F NMR. You should see a doublet (coupling to H) around -110 to -120 ppm.[1] If you see a singlet, you likely have the aldehyde (hydrolysis) or the fully fluorinated CF3 analog (contamination).
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HCN Hazard: While the nitrile is stable, any reaction involving strong reduction (e.g., LAH) carries a risk of generating cyanide species. Always keep a cyanide antidote kit available when manipulating the nitrile functionality.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link][1]
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Organic Syntheses . Synthesis of 4-(2,2-Difluorovinyl)benzonitrile (Related Methodology). Retrieved from [Link][1][6]
